![molecular formula C9H6N4O2 B1267218 Phthalimide, N-(azidomethyl)- CAS No. 26964-88-5](/img/structure/B1267218.png)
Phthalimide, N-(azidomethyl)-
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Overview
Description
Synthesis Analysis
The synthesis of Phthalimide, N-(azidomethyl)- is typically achieved by the reaction of phthalimide with sodium azide in the presence of a catalytic amount of copper sulfate. The reaction occurs under reflux conditions in dimethylformamide (DMF) and takes approximately five hours to complete.Molecular Structure Analysis
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .Chemical Reactions Analysis
Most of the reactions discussed in the review involve readily available starting materials, cheap catalysts, and are one-pot processes that are environmentally benign with operational simplicity . Interesting mechanisms of representative transformations have also been highlighted .Physical And Chemical Properties Analysis
Phthalimide is the organic compound with the formula C6H4(CO)2NH. It is the imide derivative of phthalic anhydride. It is a sublimable white solid that is slightly soluble in water but more so upon the addition of base .Scientific Research Applications
Construction of Phthalimide Core
Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . Phthalimide, N-(azidomethyl)-, can be used in the construction of the phthalimide core, which is a key component in many of these compounds .
Anti-inflammatory Applications
Phthalimide analogues have been extensively used in medicinal chemistry owing to their wide range of applications as anti-inflammatory agents . They have been synthesized as tumor necrosis factor-α (TNF-α) inhibitors .
Anti-convulsant Applications
Phthalimide analogues, including Phthalimide, N-(azidomethyl)-, have been used as anti-convulsant agents . Their unique chemical structure makes them effective in controlling seizures .
Analgesic Applications
Phthalimide, N-(azidomethyl)-, has also been used in the development of analgesics . Its unique properties make it a valuable component in the creation of pain-relieving medications .
Immunomodulatory Applications
Phthalimide analogues have been used for their immunomodulatory activities . They can modulate the immune response, making them useful in the treatment of various immune-related conditions .
Mechanism of Action
Target of Action
Phthalimides, including N-(azidomethyl)-phthalimide, are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . They are known to target cancer cells, exhibiting antiproliferative activity against various types of cancer cells . .
Mode of Action
It is known that phthalimides can induce apoptosis and/or inhibit cell cycle progression . They can also cause irreversibility in the cell cycle, inducing arrest in the S phase .
Biochemical Pathways
It is known that phthalimides can affect the cell cycle and induce apoptosis , which suggests that they may interact with pathways related to cell growth and death.
Pharmacokinetics
The chemical core of phthalimides shows that these structures are hydrophobic, which increases their potential to cross biological membranes in vivo . This suggests that N-(azidomethyl)-phthalimide may have good bioavailability.
Result of Action
N-(azidomethyl)-phthalimide, like other phthalimides, has been shown to exhibit antiproliferative activity against cancer cells . It can reduce the ability of these cells to form new clones and can induce necrosis and apoptosis .
properties
IUPAC Name |
2-(azidomethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O2/c10-12-11-5-13-8(14)6-3-1-2-4-7(6)9(13)15/h1-4H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJLEUNDCSFOHT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181464 |
Source
|
Record name | Phthalimide, N-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phthalimide, N-(azidomethyl)- | |
CAS RN |
26964-88-5 |
Source
|
Record name | Phthalimide, N-(azidomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026964885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalimide, N-(azidomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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